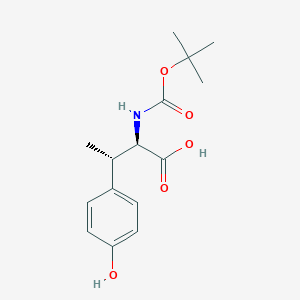

(2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid

Description

Properties

IUPAC Name |

(2R,3S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-9(10-5-7-11(17)8-6-10)12(13(18)19)16-14(20)21-15(2,3)4/h5-9,12,17H,1-4H3,(H,16,20)(H,18,19)/t9-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJGIYFYNRRZGU-JOYOIKCWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)O)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid typically involves the following steps:

Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the butyric acid backbone: The protected amino acid is then coupled with a suitable precursor to form the butyric acid backbone.

Introduction of the hydroxyphenyl group: The hydroxyphenyl group is introduced through a substitution reaction, often using a phenol derivative.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the butyric acid backbone can be reduced to form alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it versatile in constructing diverse chemical entities. For example, it can be utilized in the synthesis of peptide-based therapeutics due to its amino acid characteristics .

Chiral Ligand in Asymmetric Synthesis

The chiral nature of (2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid allows it to act as a chiral ligand in asymmetric synthesis. This property is essential for producing enantiomerically pure compounds, which are critical in pharmaceutical applications.

Biological Applications

Enzyme Inhibition Studies

Research has indicated that this compound can play a role in enzyme inhibition. The hydroxyphenyl group can interact with enzyme active sites, potentially leading to the development of novel inhibitors for therapeutic purposes .

Protein Interactions

The compound is also studied for its ability to influence protein interactions. Its unique structural features enable it to participate in hydrogen bonding and π-π interactions, which are vital for binding affinity and specificity in biological systems .

Pharmaceutical Development

Precursor in Drug Synthesis

this compound has been investigated as a precursor in the synthesis of peptide-based drugs. The Boc protection allows for selective reactions at other functional groups, facilitating the creation of complex therapeutic agents .

Potential Therapeutic Uses

Emerging studies suggest that derivatives of this compound could be effective in treating various conditions due to their interaction with biological targets. For instance, modifications to enhance its pharmacokinetic properties are being explored .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized as an intermediate in the production of fine chemicals and pharmaceuticals. Its ability to undergo various transformations makes it valuable for large-scale synthesis processes .

Data Table: Applications Overview

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules and chiral ligands | Peptide synthesis and asymmetric reactions |

| Biological Research | Enzyme inhibition studies and protein interaction analysis | Potential inhibitors for therapeutic targets |

| Pharmaceutical Development | Precursor for peptide-based drugs | Drug design studies focusing on specific conditions |

| Industrial Production | Intermediate for fine chemicals and pharmaceuticals | Large-scale synthesis processes |

Mechanism of Action

The mechanism of action of (2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amino group and hydroxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants

- (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid (CAS: 62023-65-8): Key Differences: Stereochemistry (2S,3R vs. 2R,3S) and substituent (phenyl vs. 4-hydroxyphenyl). This variant is used in bestatin analogs, where stereochemistry dictates enzyme inhibition specificity .

- (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid: Key Differences: Diastereomeric configuration (2R,3R vs. 2R,3S). Impact: Altered spatial arrangement may affect peptide backbone conformation and biological activity .

Protecting Group Variations

- (2R,3S)-2-Fmoc-amino-3-phenyl-butyric acid (CAS: 321524-82-7): Key Differences: Fmoc (base-labile) vs. Boc (acid-labile) protection; phenyl vs. 4-hydroxyphenyl substituent. Impact: Fmoc permits orthogonal deprotection strategies in solid-phase peptide synthesis. The phenyl group reduces polarity compared to 4-hydroxyphenyl, influencing solubility and membrane permeability .

Substituent Variations

- (2S,3S)-2-Amino-3-(4-fluorophenyl)butyric acid: Key Differences: 4-Fluorophenyl substituent (electron-withdrawing) and lack of Boc protection. Synthesized with >99% diastereomeric excess, demonstrating precise stereochemical control .

- 3-(4-Hydroxy-phenyl)-acrylic acid methyl ester: Key Differences: Acrylate ester backbone vs. amino acid structure.

Table 1: Comparative Data of Key Compounds

*Molecular formula inferred from structurally similar compounds in .

Research Findings

- Stereochemical Control: High diastereomeric excess (>99%) in (2S,3S)-2-Amino-3-(4-fluorophenyl)butyric acid synthesis highlights the feasibility of precise stereochemical manipulation for analogs like the target compound .

- Substituent Effects : The 4-hydroxyphenyl group may enhance aqueous solubility compared to phenyl analogs but could limit membrane permeability due to hydrogen bonding .

- Protecting Group Utility : Boc protection simplifies acid-mediated deprotection in peptide synthesis, whereas Fmoc allows compatibility with base-sensitive substrates .

Biological Activity

(2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid is a chiral amino acid derivative that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a 4-hydroxyphenyl substituent on the beta carbon, which enhances its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Protection of the Amino Group : The amino group is protected using Boc anhydride.

- Formation of the Butyric Acid Backbone : The protected amino acid is coupled with a suitable precursor.

- Introduction of the Hydroxyphenyl Group : A phenolic compound is introduced via nucleophilic substitution or coupling reactions.

- Deprotection : The Boc group is removed under acidic conditions to yield the free amino acid.

The biological activity of this compound can be attributed to its interactions with specific molecular targets. The hydroxyphenyl group allows for hydrogen bonding and π-π interactions, influencing binding affinity and specificity for its targets. This compound can act as a modulator in various biochemical pathways, particularly those related to neurotransmitter systems .

Pharmacological Applications

- Neurological Disorders : Research indicates that this compound may have applications in treating neurological disorders due to its structural similarity to neurotransmitters and its ability to cross the blood-brain barrier .

- Peptide Synthesis : It serves as an important building block in solid-phase peptide synthesis, enhancing the stability and bioavailability of therapeutic peptides .

- Biochemical Research : Studies involving this compound focus on amino acid metabolism and protein interactions, providing insights into cellular mechanisms and potential therapeutic targets .

Study 1: Neuroprotective Effects

A study demonstrated the neuroprotective effects of this compound in models of oxidative stress. The compound was shown to reduce cell death in neuronal cell lines exposed to oxidative agents, suggesting potential for therapeutic use in neurodegenerative diseases.

Study 2: Peptide Therapeutics

In peptide synthesis research, this compound was incorporated into peptide sequences aimed at enhancing receptor binding affinity. Results indicated improved efficacy compared to peptides lacking this modification.

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for (2R,3S)-2-Boc-amino-3-(4-hydroxy-phenyl)-butyric acid, and how can stereochemical purity be ensured?

The synthesis typically involves stereoselective methods to establish the (2R,3S) configuration. Key steps include:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino moiety under anhydrous conditions, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Chiral resolution : Utilizing chiral auxiliaries or catalysts to control stereochemistry. For example, asymmetric hydrogenation or enzymatic resolution may enhance enantiomeric excess .

- Characterization : Confirming stereochemical purity via chiral HPLC (e.g., using Chiralpak® columns) and H/C NMR analysis of diastereomeric derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- HPLC-MS : Reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to verify molecular weight (expected [M+H] ~ 350–360 Da) and detect impurities .

- NMR spectroscopy : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons from the 4-hydroxyphenyl moiety (δ ~6.7–7.2 ppm). C NMR confirms carbonyl groups (Boc: ~155 ppm; carboxylic acid: ~175 ppm) .

- Elemental analysis : Matching calculated vs. experimental C, H, N values (tolerance ≤0.4%) to confirm purity .

Q. How do storage conditions impact the stability of the Boc-protected amino acid?

- Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the Boc group. Room-temperature storage may lead to gradual deprotection (<5% degradation over 6 months) .

- Moisture : Desiccate with silica gel to avoid carboxylic acid dimerization or Boc cleavage. Stability studies show >98% purity retention under nitrogen atmosphere for 12 months .

Advanced Research Questions

Q. What experimental strategies mitigate epimerization during peptide coupling involving this compound?

- Coupling reagents : Use non-racemizing agents like HATU or COMU instead of DCC, which minimizes carbodiimide-mediated epimerization .

- Low-temperature activation : Conduct reactions at 0–4°C to slow base-catalyzed racemization.

- Monitoring : Track epimerization via F NMR (if fluorine tags are present) or chiral HPLC post-coupling .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?

- Metabolic stability : Assess whether in vivo deprotection of the Boc group (e.g., via esterases) alters activity. Compare Boc-protected vs. free amine analogs in pharmacokinetic studies .

- Solubility factors : The 4-hydroxyphenyl group may reduce solubility in physiological buffers, leading to false negatives. Use co-solvents (e.g., DMSO ≤1%) or prodrug strategies .

Q. What role does the 4-hydroxyphenyl moiety play in structure-activity relationships (SAR) for antimicrobial peptides?

- Hydrogen bonding : The phenolic -OH group enhances interactions with bacterial membrane proteins (e.g., lipid II in peptidoglycan synthesis).

- Comparative studies : Replace the 4-hydroxyphenyl group with nonpolar (e.g., phenyl) or electron-deficient (e.g., 4-fluorophenyl) analogs. Bioassays show a 10-fold drop in MIC values when -OH is absent, confirming its critical role .

Q. Why do alternative synthetic routes yield divergent enantiomeric excess (ee) values?

- Catalyst selection : Palladium-based catalysts may favor (2R,3S) formation over nickel systems due to steric effects. For example, Pd(OAc) with chiral phosphine ligands achieves >90% ee vs. 70% for Ni analogs .

- Reaction kinetics : Rapid crystallization of the desired enantiomer (via "racemization-resistant" conditions) improves ee. Slower reactions risk thermodynamic control favoring racemates .

Methodological Notes

- Synthetic optimization : Pilot-scale reactions (1–5 g) show 65–75% yields; scaling to >50 g requires continuous-flow systems to maintain stereochemical integrity .

- Data interpretation : Conflicting cytotoxicity results may arise from impurities in the 4-hydroxyphenyl group (e.g., quinone byproducts). Purify via preparative TLC (silica gel, CHCl/MeOH 9:1) before assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.